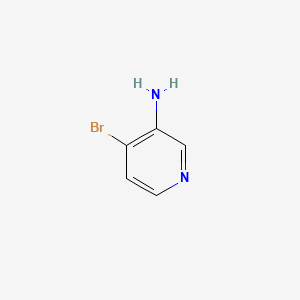

3-Amino-4-bromopyridine

Descripción

Significance in Pharmaceutical Development and Medicinal Chemistry

The molecular architecture of 3-amino-4-bromopyridine makes it a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.comchemimpex.com Its two functional groups, the amino and bromo substituents, offer distinct reaction sites that allow for sequential and controlled chemical modifications. This dual reactivity is leveraged by researchers to construct complex molecular scaffolds, which are often the core of new therapeutic agents. chemimpex.com The compound is particularly noted for its role in developing drugs targeting neurological disorders and has been investigated for creating compounds with potential antitumor and antiviral effects.

One of the key applications of this compound in medicinal chemistry is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, N-substituted-3-amino-4-halopyridines, derived from this compound, are valuable precursors for imidazopyridines, a class of compounds that has attracted considerable interest in drug discovery. nih.govmdpi.com Research has also demonstrated its use as a starting material in the multi-step synthesis of canthin-4-one, an alkaloid skeleton. ntnu.no

The reactivity of the bromine atom allows it to participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming new carbon-carbon bonds. This enables the introduction of diverse molecular fragments, facilitating the creation of large chemical libraries for high-throughput screening to identify new drug candidates. The amino group can also undergo various transformations, further expanding the range of possible derivatives.

Table 1: Key Reactions of this compound in Pharmaceutical Synthesis

| Reaction Type | Description | Relevance in Drug Discovery |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction between the bromine atom and a boronic acid. | Forms new carbon-carbon bonds, allowing for the construction of complex molecular frameworks. ntnu.no |

| Nucleophilic Aromatic Substitution | The bromine atom is replaced by various nucleophiles. cymitquimica.com | Introduces a wide range of functional groups to modify the compound's properties. |

| Reductive Amination | Modification involving the amino group to create N-substituted derivatives. nih.gov | A key step in synthesizing precursors for important heterocyclic systems like imidazopyridines. nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. | A standard method for synthesizing complex amine-containing molecules. |

| Cyclization Reactions | Formation of new rings by reacting both functional groups or their derivatives. ntnu.no | Essential for building fused heterocyclic scaffolds found in many alkaloids and drugs. ntnu.no |

Role in Agrochemical Research and Material Science

Beyond pharmaceuticals, this compound serves as a significant precursor in the development of modern agrochemicals. chemimpex.comcymitquimica.comchemimpex.com It is used in the formulation of novel herbicides and pesticides. chemimpex.comchemimpex.com The ability to modify the compound's structure allows researchers to design crop protection agents with enhanced efficacy and potentially improved environmental profiles. chemimpex.com Its role as a stable building block enables the synthesis of active ingredients that can target specific biological pathways in weeds or pests. chemimpex.com

In the realm of material science, this compound is an emerging compound of interest. chemimpex.comsmolecule.com Its derivatives are being explored for the creation of advanced materials, including conductive polymers and specialized coatings. chemimpex.comsmolecule.com The pyridine (B92270) ring, an electron-deficient aromatic system, combined with the potential for polymerization through its functional groups, makes it a candidate for developing materials with unique electronic or optical properties. chemimpex.com

Table 2: Applications of this compound in Non-Pharmaceutical Fields

| Field | Application Area | Specific Use |

|---|---|---|

| Agrochemicals | Herbicides & Pesticides | Serves as a key intermediate for synthesizing active ingredients for crop protection. chemimpex.comchemimpex.com |

| Material Science | Conductive Polymers | Used as a monomer or building block for polymers with potential applications in electronics. chemimpex.com |

| Material Science | Specialty Coatings | Derivatives are investigated for creating novel coatings with unique properties. smolecule.com |

| Biochemical Research | Enzyme Inhibition Studies | Employed as a tool to study enzyme mechanisms and metabolic pathways. chemimpex.com |

Current Research Landscape and Future Directions

The current research involving this compound is focused on expanding its synthetic utility and exploring new applications for its derivatives. nih.gov A significant area of investigation is the development of more efficient and selective methods for synthesizing N-substituted-3-amino-4-halopyridines, which are critical intermediates for complex heterocyclic systems like imidazo[4,5-c]pyridines. nih.gov

Researchers are actively exploring its potential as a ligand for receptors, such as nicotinic acetylcholine (B1216132) receptors, which could open new avenues for treating neurological conditions. Studies have shown that it can act as an antagonist at these receptors, suggesting its potential as a scaffold for developing new therapeutic agents.

Future research will likely continue to build on these foundations. The development of novel catalysts and reaction conditions will enable the synthesis of increasingly complex molecules from this versatile starting material. In medicinal chemistry, the focus will likely be on creating highly selective kinase inhibitors and other targeted therapies. In material science, the exploration of its derivatives for use in organic electronics and other advanced technologies is expected to grow. The synthesis of new fused heterocyclic systems, such as azacinnolines, starting from this compound derivatives, also represents a promising direction for future investigations. ntnu.no

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQGBXRGSPSTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376592 | |

| Record name | 3-Amino-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239137-39-4 | |

| Record name | 3-Amino-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Bromopyridine and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromopyridine and its derivatives has been approached through several established methods, each with its own set of reaction conditions and outcomes.

Direct Bromination Approaches

Direct bromination of 3-aminopyridine (B143674) is a primary method for synthesizing its bromo-derivatives. The reaction of 3-aminopyridine with brominating agents can lead to the formation of different isomers. For instance, the reaction with 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been shown to produce a mixture of 3-amino-2-bromopyridine (B189615) and 3-amino-2,6-dibromopyridine. rsc.org

Another direct approach involves the bromination of 3-aminopyridine using bromine in 48% hydrobromic acid at low temperatures (-5°C to 0°C). The reaction is followed by neutralization with sodium hydroxide (B78521) and extraction to yield the product. This method is often favored for its scalability and cost-effectiveness.

A Hofmann degradation of bromopyridine carboxamide presents another route. google.com In this multi-step process, sodium hypobromite (B1234621) is first generated in situ from bromine and sodium hydroxide at low temperatures. The bromopyridine carboxamide is then reacted with this sodium hypobromite solution at elevated temperatures (60–70°C) to yield this compound after neutralization and recrystallization.

| Method | Starting Material | Reagents | Key Conditions | Yield |

| Direct Bromination | 3-Aminopyridine | Br₂ in HBr (48%) | -5°C to 0°C | 95% |

| Hofmann Degradation | Bromopyridine carboxamide | Br₂, NaOH | -5°C, then 60-70°C | 55% |

Amination Reactions

Amination reactions provide an alternative pathway to this compound. One such method involves the amination of 3,4-dibromopyridine (B81906). When left at room temperature for an extended period, 3,4-dibromopyridine can form a pyridylpyridinium salt, which upon ammonolysis at 200°C, yields 4-amino-3-bromopyridine. e-bookshelf.de

The amination of isomeric dibromopyridines with potassium amide in liquid ammonia (B1221849) has also been explored. researchgate.net These reactions often proceed through a pyridyne intermediate, and the position of the incoming amino group is influenced by the substituents already present on the pyridine (B92270) ring. researchgate.net For example, the amination of 3-bromo-4-ethoxypyridine (B1611126) results in a rearrangement to yield 2-amino-4-ethoxypyridine. researchgate.net

More recent developments have focused on base-catalyzed amination of 3-bromopyridines. Indolines have been found to be effective nucleophiles in this context, providing a direct route to 4-aminopyridines from readily available 3-bromopyridines. rsc.orgrsc.org This method demonstrates high selectivity for the 4-position. rsc.orgrsc.org

Multi-step Syntheses for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. For example, a six-step synthesis has been reported for canthin-4-ones, which utilizes this compound as a key intermediate. scribd.com

Another multi-step approach starts with 2-amino-4-picoline. This involves diazotization, hydrolysis to a hydroxypyridine, followed by nitration and chlorination. Subsequent hydrogenative dechlorination yields the 3-amino-4-methylpyridine (B17607) derivative. A similar strategy starting from 2-amino-4-methylpyridine (B118599) involves acetylation of the amino group, oxidation to the carboxylic acid, followed by a Curtius rearrangement and subsequent reaction with hydrobromic acid to give 2-amino-4-bromopyridine. google.com

The synthesis of N-substituted-3-amino-4-halopyridines can be achieved through a sequential Boc-removal and reductive amination process. nih.gov This involves the initial protection of the amino group, followed by directed metalation and reaction with an electrophile like 1,2-dibromoethane (B42909) to introduce the bromine atom. nih.gov The protecting group is then removed, and a reductive amination is performed to introduce the N-substituent. nih.gov

Advanced and Green Chemistry Approaches

In recent years, there has been a push towards more efficient and environmentally friendly synthetic methods. This has led to the development of advanced techniques for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chim.it A notable application is the rapid amination of 3,5-dibromopyridine (B18299). researchgate.net By reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation at 150°C for 30 minutes, 3-amino-5-bromopyridine (B85033) derivatives can be synthesized in high yields without the need for metal catalysts or bases. researchgate.net This method is advantageous for its short reaction times and high regioselectivity.

Microwave assistance has also been employed in the synthesis of 3-amino-imidazopyridines through a one-pot four-component coupling approach. nih.gov This method highlights the versatility of microwave heating in constructing complex heterocyclic systems. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 3,5-Dibromopyridine, Aliphatic Amine | Microwave, 150°C, 30 min | 3-Amino-5-bromopyridine derivative | >85% | researchgate.net |

Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. acs.orgeie.gr These reactions are crucial for the functionalization of this compound.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is widely used to introduce aryl or vinyl groups at the bromine-bearing position. Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed process, allows for the formation of C-N bonds, enabling the synthesis of various N-arylated derivatives. acs.org

Copper-catalyzed amination reactions have also been developed as an efficient method for synthesizing aminopyridine derivatives. researchgate.net These reactions can be carried out under relatively mild conditions using aqueous ammonia. researchgate.net

The Sonogashira cross-coupling reaction, which involves the coupling of terminal alkynes with aryl halides catalyzed by palladium and copper, is another important tool. mdpi.com This reaction has been used to synthesize 3-alkynyl-2-aminopyridines, which can then undergo cyclization to form azaindole derivatives. mdpi.com

These metal-catalyzed reactions offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of complex molecules derived from this compound.

| Reaction Type | Catalyst System | Bond Formed | Application |

| Suzuki-Miyaura | Palladium | C-C | Arylation/Vinylation |

| Buchwald-Hartwig | Palladium | C-N | N-Arylation |

| Sonogashira | Palladium/Copper | C-C (sp-sp²) | Alkynylation |

| Ullmann Condensation | Copper | C-N | Amination |

Palladium-Catalyzed C-C Coupling

Base-Catalyzed Isomerization Strategies for Regioselectivity

Base-catalyzed isomerization of aryl halides presents an intriguing strategy for achieving non-traditional regioselectivity in substitution reactions. amazonaws.comrsc.orgrsc.org This approach is particularly relevant for 3-bromopyridines, enabling selective functionalization at the C4-position. amazonaws.comrsc.orgrsc.org

The mechanism of base-catalyzed isomerization of 3-bromopyridines is understood to proceed through the formation of a highly reactive 3,4-pyridyne intermediate. amazonaws.comrsc.orgcncb.ac.cnresearchgate.net This transient species is generated by the deprotonation of the pyridine ring followed by the elimination of the bromide ion. amazonaws.comrsc.org The formation of this pyridyne intermediate is a key step that allows for the subsequent regioselective functionalization. amazonaws.comnih.gov

Studies have shown that in the presence of a strong base, 3-bromopyridine (B30812) can isomerize to 4-bromopyridine (B75155). amazonaws.comrsc.org The 3,4-pyridyne intermediate can be trapped by nucleophiles, leading to the formation of substituted pyridines. amazonaws.comnih.gov The regioselectivity of the nucleophilic attack on the pyridyne is influenced by the reaction conditions and the nature of the substituents on the pyridine ring. nih.gov For instance, trapping the 3,4-pyridyne generated from 3-iodopyridine (B74083) with furan (B31954) yields a corresponding cycloadduct, providing evidence for the existence of the pyridyne intermediate. amazonaws.comrsc.org Furthermore, reacting 3-iodopyridine under basic conditions in the presence of potassium bromide results in a mixture of 3- and 4-bromopyridine, supporting the proposed mechanism of bromide addition to the 3,4-pyridyne. amazonaws.comrsc.org

A powerful synthetic strategy involves the in-situ generation of the 3,4-pyridyne intermediate from a 3-bromopyridine followed by its immediate interception with a nucleophile. amazonaws.comrsc.org This tandem approach allows for the 4-selective substitution of 3-bromopyridines, providing access to products that are otherwise difficult to synthesize. amazonaws.comrsc.orgrsc.org This method leverages the greater reactivity of the transient 4-bromopyridine intermediate towards nucleophilic aromatic substitution (SNAr) compared to the starting 3-bromopyridine. amazonaws.comrsc.org

This strategy has been successfully applied to achieve 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. amazonaws.comrsc.orgcncb.ac.cn For example, the reaction of 3-bromopyridine with an alcohol in the presence of a strong base leads preferentially to the 4-alkoxypyridine product. amazonaws.com The selectivity of this process can be enhanced by adjusting the ratio of the reactants and by the addition of bromide salts, which can facilitate more efficient isomerization. rsc.org Similarly, indolines have been used as effective nucleophiles in this tandem reaction to produce 4-aminopyridines with high selectivity. rsc.org This method offers the advantage of using readily available and stable 3-bromopyridines to access less stable or less available 4-substituted pyridines. amazonaws.comrsc.org

Table 3: Regioselectivity in the Substitution of 3-Bromopyridine via Isomerization amazonaws.comrsc.org

| Nucleophile | Product Type | Regioselectivity (4-substituted:3-substituted) |

| Alcohol | Ether | >14:1 (with KBr additive) |

| Indoline (B122111) | Amine | High selectivity for 4-amination |

| Water (Hydroxide) | Hydroxylated Pyridine | 4-selective |

Synthesis of Key Intermediates Utilizing this compound

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. Its bifunctional nature, possessing both an amino group and a bromine atom, allows for a variety of subsequent chemical transformations.

The subsequent and crucial step is the thermal cyclization of this ylidene intermediate to form the naphthyridinone ring. acs.org Initial attempts at this cyclization under concentrated conditions led to the formation of intractable materials. acs.org However, by performing the reaction under high dilution in diphenyl ether at 250 °C, the desired 8-bromo-1,5-naphthyridin-4(1H)-one was obtained in a significantly improved yield of 52%. acs.org This high-temperature cyclization effectively constructs the bicyclic naphthyridinone core while retaining the bromine atom, which is essential for further functionalization.

Table 4: Synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one acs.org

| Starting Material | Reagents and Conditions | Intermediate | Yield | Final Product | Yield |

| This compound | i) Meldrum's acid, CH(OEt)₃, MeCN, reflux | Ylidene intermediate | 91% | 8-bromo-1,5-naphthyridin-4(1H)-one | 52% |

| ii) Ph₂O, 250 °C, high dilution |

Pyridyne Intermediates in Isomerization

2 Generation of 4-aminopyridines from 3-bromopyridines

The synthesis of 4-aminopyridine (B3432731) derivatives from 3-bromopyridines represents a notable transformation in heterocyclic chemistry. Conventional nucleophilic aromatic substitution (SNAr) reactions on 3-halopyridines typically favor substitution at the 2- or 6-positions. However, specialized strategies have been developed to achieve the otherwise challenging C-4 amination. These methods often involve the in situ generation of a more reactive intermediate or the use of advanced catalytic systems.

One innovative approach involves a base-catalyzed aryl halide isomerization. rsc.org This method facilitates the 4-selective substitution of 3-bromopyridines with various nucleophiles, including amines. rsc.org Mechanistic studies suggest that the reaction proceeds through a pyridyne intermediate, with the selectivity for the 4-position being driven by a subsequent facile aromatic substitution reaction. rsc.org This strategy allows for the use of readily available 3-bromopyridines to access 4-substituted pyridines that might otherwise be difficult to synthesize. researchgate.net For instance, the 4-amination of 3-bromopyridine with indoline has been successfully demonstrated on a gram scale, yielding the desired 4-aminopyridine product with excellent selectivity. rsc.org

Another powerful and widely employed strategy is the transition metal-catalyzed C-N cross-coupling reaction, famously known as the Buchwald-Hartwig amination. acs.orgwikipedia.org This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. acs.org It has been successfully applied to the amination of various aryl halides, including the relatively unreactive 3-bromopyridine. wikipedia.org The process typically utilizes a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. chemspider.comorganic-synthesis.com The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results. organic-synthesis.com

More recently, nickel-catalyzed amination reactions have emerged as a potent alternative. acs.org A notable development is a "naked nickel"-catalyzed thermal amination of heteroaryl bromides, which has shown high efficacy for substrates like 3-bromopyridine that are resistant to traditional SNAr reactions with amines. acs.org This method has been shown to be effective with a range of secondary amines, such as morpholine (B109124) and N-Boc-piperazine, as well as primary amines, albeit with some modifications to the reaction conditions. acs.org

The research in this area highlights a move towards more efficient and selective methods. For example, the development of specific palladium(I) dimer precatalysts has been explored to optimize the Buchwald-Hartwig amination of various aryl bromides, including 3-bromopyridine. rsc.org These advancements provide chemists with a robust toolbox for the synthesis of 4-aminopyridine scaffolds, which are important intermediates for more complex molecules. nih.gov

The following table summarizes representative examples of the generation of 4-aminopyridines from 3-bromopyridines, showcasing the different methodologies and reaction conditions employed.

| Starting Material | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| 3-Bromopyridine | Piperidine | NiBr₂(dme) | None | NaOtBu | Toluene | 100 | 95 | acs.org |

| 3-Bromopyridine | Morpholine | NiBr₂(dme) | None | NaOtBu | Toluene | 100 | 96 | acs.org |

| 3-Bromopyridine | N-Boc-piperazine | NiBr₂(dme) | None | NaOtBu | Toluene | 100 | 94 | acs.org |

| 3-Bromopyridine | Indoline | Not specified | Not specified | KHMDS | Toluene | 100 | 70 | rsc.org |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| 4-Bromotoluene | Morpholine | [Pd₂(MeCN)₆][BF₄]₂ | DavePhos | NaOtBu | Dioxane | 100 | >95 (Conversion) | rsc.org |

| Bromo-aromatic ring | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Not specified | organic-synthesis.com |

Reactivity and Reaction Mechanisms of 3 Amino 4 Bromopyridine

Electrophilic Substitution Reactions

The pyridine (B92270) ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the amino group at the 3-position, an activating group, and the bromine atom at the 4-position, a deactivating group, influences the regioselectivity of these reactions. The amino group directs incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). Conversely, the bromine atom also directs to the ortho and para positions (3 and 5 positions). The interplay of these electronic effects, along with the inherent reactivity of the pyridine nitrogen, makes predicting the outcome of electrophilic substitution complex.

While the bromine substituent can participate in electrophilic substitution reactions, the amino group's activating effect is often more dominant. cymitquimica.com Research has shown that the functionalization of 3-bromopyridines can be challenging, but certain strategies can achieve selective substitution. rsc.org For instance, base-catalyzed isomerization of 3-bromopyridines can lead to 4-substituted products through the formation of pyridyne intermediates. rsc.orgresearchgate.netresearchgate.net

Nucleophilic Reactions Involving the Amino Group

The amino group at the 3-position of 3-amino-4-bromopyridine is nucleophilic and can participate in a variety of reactions. cymitquimica.com These reactions are fundamental to the construction of more complex heterocyclic systems.

One significant reaction is N-alkylation. However, direct alkylation of 3-amino-4-halopyridines through reductive amination or base-promoted methods can be problematic due to the electronic nature of the pyridine ring. nih.gov To overcome this, a two-step protocol involving the removal of a Boc-protecting group followed by reductive amination mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been developed. nih.gov This method provides a high-yielding route to a wide range of N-substituted-3-amino-4-halopyridines. nih.gov

The amino group can also undergo acylation and related reactions. For example, it can react with Meldrum's acid and triethyl orthoformate to form a key intermediate for further cyclization. acs.orgdoi.org Additionally, the amino group can be involved in cascade reactions, such as the palladium-catalyzed C-N cross-coupling/Heck reaction with alkenyl bromides, to form substituted azaindoles. unl.ptnih.gov

Halogen Dance Chemistry and Pyridyne Intermediates

The "halogen dance" is a base-catalyzed isomerization reaction of aryl halides. rsc.orgrsc.org In the context of 3-bromopyridines, this reaction proceeds through the formation of a highly reactive 3,4-pyridyne intermediate. rsc.orgwikipedia.orgamazonaws.com This intermediate is generated by the deprotonation of the pyridine ring followed by the elimination of the bromide ion. rsc.org

The formation of the 3,4-pyridyne intermediate allows for the regioselective functionalization of the pyridine ring at the 4-position, which is not typically favored in direct substitution reactions. rsc.orgamazonaws.com Nucleophiles can then attack the pyridyne at either C3 or C4, but the 4-substituted product is often favored. rsc.orgamazonaws.com This strategy has been successfully employed for the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. rsc.org

Mechanistic studies have confirmed the role of the 3,4-pyridyne intermediate. rsc.orgamazonaws.com For instance, trapping experiments with furan (B31954) yield the corresponding cycloadduct, providing strong evidence for the existence of the pyridyne. amazonaws.com The selectivity for 4-substitution is believed to be driven by a facile nucleophilic aromatic substitution (SNAr) reaction on the transiently formed 4-bromopyridine (B75155) isomer. rsc.orgresearchgate.net

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems due to its bifunctional nature, possessing both an amino group and a bromine atom that can participate in cyclization reactions.

Electrophilic [4+1]-Cyclization

While specific examples of electrophilic [4+1]-cyclization involving this compound are not extensively detailed in the provided search results, the general principles of this reaction type involve the reaction of a four-atom component with a one-atom component to form a five-membered ring. The amino group of this compound could potentially act as part of the four-atom component in such reactions.

Formation of Azaindoles

This compound is a key starting material for the synthesis of 5-azaindoles, a class of compounds with significant biological activity. unl.ptnih.gov A practical method for their synthesis involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between this compound and various alkenyl bromides. unl.ptnih.gov This one-pot procedure allows for the straightforward construction of substituted 5-azaindoles. unl.ptnih.gov The reaction proceeds through the initial N-arylation of the amino group, followed by an intramolecular Heck reaction to form the pyrrole (B145914) ring of the azaindole system. amazonaws.com

The synthesis of other azaindole isomers, such as 7-azaindoles, typically starts from different aminopyridine precursors, like 2-amino-3-bromopyridine (B76627). rsc.org The synthesis of azaindoles often involves the construction of the fused pyrrole ring onto the pyridine core, and the electron-deficient nature of the pyridine ring can present synthetic challenges. researchgate.net

Construction of Canthin-4-ones and Isocanthin-4-ones

This compound serves as a crucial starting material for the synthesis of canthin-4-one and isocanthin-4-one skeletons. nih.govacs.orgresearchgate.net A multi-step synthesis has been developed where this compound is first converted to 8-bromo-1,5-naphthyridin-4(1H)-one. acs.orgnih.govacs.org This intermediate then undergoes a series of reactions including O-methylation, a palladium-catalyzed intermolecular C-C coupling (such as a Suzuki-Miyaura coupling), and demethylation to afford a key 8-aryl-1,5-naphthyridin-4(1H)-one intermediate. acs.orgnih.govacs.org The final step is an intramolecular C-N coupling reaction, which completes the construction of the canthin-4-one ring system. acs.orgnih.govacs.org This methodology has been used to prepare a variety of canthin-4-one analogues. acs.orgacs.org With minor modifications, the same synthetic strategy can be applied to produce isocanthin-4-ones. acs.orgnih.govacs.org

Comparative Reactivity Studies with Isomeric Bromopyridines

The reactivity of the pyridine ring and its substituents is significantly influenced by the relative positions of the bromine atom, the amino group, and the ring nitrogen. Comparative studies involving isomers of this compound reveal distinct differences in their chemical behavior, which can be attributed to a combination of electronic and steric factors. These differences are particularly evident in nucleophilic substitution reactions, metal-catalyzed couplings, and the formation of reactive intermediates.

Research into the base-catalyzed isomerization and substitution of bromopyridines provides a clear example of differential reactivity between isomers. rsc.orgrsc.org Studies have shown that under strong basic conditions (e.g., KOH with 18-crown-6), 3-bromopyridine (B30812) can isomerize to the more reactive 4-bromopyridine. rsc.orgrsc.orgamazonaws.com This process is proposed to occur via a 3,4-pyridyne intermediate. rsc.orgamazonaws.comvaia.com The subsequent nucleophilic attack is highly selective for the 4-position, which is attributed to a more facile SNAr (Nucleophilic Aromatic Substitution) reaction at this position compared to the 3-position. rsc.orgamazonaws.com This tandem isomerization-substitution strategy allows for the 4-selective functionalization of readily available 3-bromopyridines. rsc.orgrsc.org

In one study, the reaction of 3-bromopyridine with an alcohol nucleophile under optimized basic conditions yielded the 4-substituted product with high selectivity over the 3-substituted product. rsc.org The formation of a small amount of 4-bromopyridine as an intermediate during the reaction supports the isomerization mechanism. rsc.orgamazonaws.com

Table 1: Optimization of 4-Selective Etherification of 3-Bromopyridine rsc.orgThe following table presents data on the base-catalyzed reaction of 3-bromopyridine (8) with 2-ethyl-1-hexanol (9), demonstrating the effect of reactant ratios and additives on yield and selectivity for the 4-substituted product (10) versus the 3-substituted product (11).

| Entry | Ratio (8:9) | Additive (mol%) | Overall Yield (%) | Selectivity (10:11) |

| 1 | 1:4 | None | 54 | 2.4:1 |

| 2 | 1:1 | None | 50 | 4.0:1 |

| 3 | 1.5:1 | None | 67 | 8.6:1 |

| 4 | 2:1 | None | 70 | 9.0:1 |

| 5 | 1.5:1 | KBr (50) | 76 | >14:1 |

The electronic properties of the pyridine isomers, such as their proton affinity (PA) and pKa values, also play a crucial role in their reactivity. nih.govnih.gov While direct data for this compound is scarce, studies on related halopyridines show that the position of the halogen influences the basicity of the pyridine nitrogen. nih.gov For instance, the pKa of protonated 2-bromopyridine (B144113) is 0.9, whereas for 3-bromopyridine, it is 2.84. nih.gov This difference in basicity can affect the reactivity in pH-dependent reactions, as the protonation state of the molecule influences its electronic character and susceptibility to nucleophilic or electrophilic attack. nih.govnih.gov

Palladium-catalyzed cascade reactions provide another platform for comparing the reactivity of aminobromopyridine isomers. A study on the synthesis of azaindoles from various amino-o-bromopyridines and α-bromostyrene highlighted significant differences in yield, reflecting their relative reactivity under the catalytic conditions. unl.pt In this specific C-N cross-coupling/Heck reaction cascade, 3-amino-2-bromopyridine (B189615) gave the highest yield, followed by 4-amino-3-bromopyridine, this compound, and finally 2-amino-3-bromopyridine. unl.pt This variance underscores the impact of the substituent positions on the efficiency of the catalytic cycle.

Table 2: Comparative Yields of Azaindole Synthesis from Isomeric Aminobromopyridines unl.ptThe table shows the product yields from the palladium-catalyzed reaction of different aminobromopyridine isomers (1a-d) with α-bromostyrene (2a), highlighting their differential reactivity.

| Entry | Aminobromopyridine Isomer | Yield (%) |

| 1 | 4-Amino-3-bromopyridine (1a) | 57 |

| 2 | 3-Amino-2-bromopyridine (1b) | 82 |

| 3 | This compound (1c) | 48 |

| 4 | 2-Amino-3-bromopyridine (1d) | 19 |

Furthermore, the nature of substituents on the pyridine ring dictates the outcome of reactions with certain reagents. For example, in reactions of substituted 2-bromopyridines with hydrochloric acid, a 3-amino substituent directs the formation of a 3-amino-2-chloropyridine, whereas a 3-nitro substituent leads to the corresponding pyridone. rsc.org This demonstrates that the electronic nature of a substituent ortho to the bromine atom can fundamentally alter the reaction pathway compared to isomers where the substituent is in a meta or para position.

The relative reactivity of simple bromopyridine isomers (2-, 3-, and 4-bromopyridine) is also evident in bromine-magnesium exchange reactions used to form Grignard reagents. researchgate.net The ease and regioselectivity of this exchange vary among the isomers, influencing their utility as synthetic intermediates. Similarly, computational and experimental studies on 2-bromopyridine versus 3-bromopyridine in metal-catalyzed couplings indicate that the proximity of the bromine to the ring nitrogen in the 2-isomer enhances its electrophilicity, facilitating nucleophilic aromatic substitution and stabilizing transition states in coupling reactions.

Derivatization Strategies and Functionalization of 3 Amino 4 Bromopyridine

Amine Functionalization

The amino group at the 3-position of the pyridine (B92270) ring is a primary nucleophilic site that can be readily functionalized through several common organic reactions. These modifications are often performed to introduce new substituents or to protect the amine during subsequent reactions at other positions.

A crucial strategy in the functionalization of 3-Amino-4-bromopyridine is the protection of the amino group. This is often necessary to prevent unwanted side reactions and to control regioselectivity in subsequent synthetic steps. nih.govsmolecule.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. nih.govorganic-chemistry.org The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-3-Amino-4-bromopyridine, a more stable intermediate that can be used in further transformations. nih.gov This protection enhances stability and allows for selective reactions at the bromine position. smolecule.com

Another key functionalization method is N-alkylation. Direct alkylation can be challenging, but reductive amination provides an effective route. nih.gov A one-pot protocol has been developed that involves the deprotection of N-Boc-3-amino-4-halopyridines followed by a reductive amination sequence. syr.edu This method uses trifluoroacetic acid for Boc removal and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to facilitate condensation with an aldehyde, followed by reduction with sodium triacetoxyborohydride (B8407120) to yield various N-substituted-3-amino-4-halopyridines. nih.govsyr.edu This approach has been shown to be high-yielding and works for a broad scope of aldehydes, providing access to derivatives like N-benzyl, N-(4-nitrobenzyl), and N-(furfuryl) substituted products. nih.gov

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents | Product Example | Significance | Reference |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-3-Amino-4-bromopyridine | Protects the amine to allow for selective functionalization at the C4-bromo position. | nih.gov |

| Reductive Amination | 1. Trifluoroacetic Acid (TFA) 2. Aldehyde (e.g., Benzaldehyde) 3. Sodium triacetoxyborohydride | N-Benzyl-3-amino-4-chloropyridine | Provides a high-yielding route to N-alkylated derivatives, which are key intermediates for more complex heterocycles. | nih.gov |

| Reductive Amination | 1. TFA 2. 4-Nitrobenzaldehyde 3. Sodium triacetoxyborohydride | N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | Introduces an electron-withdrawing group on the N-substituent, modulating the electronic properties of the molecule. | nih.gov |

Modifications at the Bromine Position

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for introducing a wide array of substituents, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The C4 position of the pyridine ring is activated towards nucleophilic attack, making the bromine a good leaving group. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Suzuki-Miyaura Coupling : This reaction is widely used to couple this compound with various aryl or alkyl boronic acids or their esters, leading to the formation of biaryl compounds. smolecule.com This method is a cornerstone for constructing complex molecular frameworks.

Heck Reaction : The Heck reaction allows for the coupling of the bromopyridine with alkenes, providing a pathway to alkenyl-substituted pyridines. smolecule.comwikipedia.org A cascade C-N cross-coupling/Heck reaction has been reported for amino-o-bromopyridines, including the 3-amino-4-bromo isomer, to synthesize substituted azaindoles. unl.pt

Buchwald-Hartwig Amination : While the molecule already contains an amino group, the bromine can be substituted with other amines or amides using the Buchwald-Hartwig reaction, further diversifying the molecular structure. wikipedia.org

Nucleophilic aromatic substitution (SNAr) offers another route to functionalize the C4 position. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, facilitating the displacement of the bromide by various nucleophiles such as amines, thiols, or alkoxides. rsc.org

Table 2: Key Reactions at the Bromine Position

| Reaction Type | Typical Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂ / Ligand | 4-Aryl-3-aminopyridines | rsc.org |

| Heck Reaction | Alkenes (e.g., Styrene) | Pd₂(dba)₃ / XPhos | 4-Alkenyl-3-aminopyridines | smolecule.comunl.pt |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Base-catalyzed | 4-Amino/Thio/Alkoxy-3-aminopyridines | rsc.org |

Introduction of Diverse Chemical Moieties

The true synthetic utility of this compound is realized when derivatization strategies at both the amino and bromine positions are combined. This sequential functionalization allows for the introduction of diverse and complex chemical moieties, leading to the synthesis of valuable heterocyclic systems.

A prominent example is the synthesis of imidazo[4,5-c]pyridines, which are of significant interest in drug discovery. nih.govnih.gov The synthesis often begins with the N-alkylation of a 3-amino-4-halopyridine via the methods described in section 4.1. nih.gov The resulting N-substituted intermediate can then undergo a palladium-catalyzed intramolecular or intermolecular cyclization reaction, where the amino group nitrogen attacks a carbon atom coupled at the C4 position, to form the fused imidazole (B134444) ring. nih.govacs.org For instance, a palladium-catalyzed tandem amidation/cyclization using N-substituted-3-amino-4-halopyridines serves as a key step in the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines. nih.gov

Another powerful strategy is the cascade C-N cross-coupling/Heck reaction. In a reported method, this compound reacts with an alkenyl bromide in a one-pot process catalyzed by a palladium system (Pd₂(dba)₃/XPhos). unl.pt This sequence first forms a C-N bond between the amino group and the alkenyl partner, followed by an intramolecular Heck reaction where the C4 position couples with the newly introduced alkenyl chain to form a 5- or 6-membered ring, yielding substituted 6-azaindoles. unl.pt This cascade approach provides an efficient route to complex fused heterocycles from simple starting materials. unl.pt

Selective Covalent Protein Modification Applications

The 4-halopyridine scaffold, including derivatives of this compound, has emerged as a novel class of "switchable" electrophiles for the selective covalent modification of proteins. nih.govnih.gov These molecules act as quiescent affinity labels, meaning they are relatively unreactive in solution but become highly reactive when bound to the specific microenvironment of a protein's active site. nih.govacs.org

The mechanism relies on a protonation-activated "switch". nih.govnih.gov In solution, the 4-halopyridine is a weak electrophile. However, upon binding to a target protein, an acidic residue (such as aspartate) in the active site can protonate the pyridine nitrogen. nih.govacs.org This protonation forms a positively charged pyridinium (B92312) ion, which dramatically increases the electrophilicity of the C4 carbon. nih.govnih.gov The now highly reactive C4 center is susceptible to nucleophilic attack by a nearby residue, typically a cysteine, resulting in the formation of a stable covalent bond and the displacement of the halide. nih.govnih.gov

This strategy has been successfully demonstrated in the inactivation of the enzyme human dimethylarginine dimethylaminohydrolase-1 (DDAH1), where a 4-halopyridine derivative covalently modifies an active site cysteine. nih.govnih.gov The inactivation is dependent on a neighboring aspartate residue that facilitates the protonation switch. acs.orgnih.gov The reactivity of these compounds can be tuned by adding substituents to the pyridine ring, which alters the pKa and, consequently, the ease of protonation. nih.govnih.gov This catalysis-dependent mechanism, requiring a specific protein architecture to activate the "warhead," offers a powerful strategy for designing highly selective covalent probes and inhibitors. nih.govnih.gov

Computational and Theoretical Studies on 3 Amino 4 Bromopyridine

Molecular Geometry and Electronic Properties

Computational methods are essential for determining the three-dimensional arrangement of atoms and the distribution of electrons within the 3-Amino-4-bromopyridine molecule.

The optimized molecular structure, including bond lengths, bond angles, and dihedral angles, is typically the first result obtained from a DFT or ab initio calculation. For example, a DFT study on 4-Bromo-3-methylbenzonitrile calculated the bond lengths and angles, noting that the C-Br bond length was 1.91 Å, a longer value that influences intramolecular charge transfer and molecular stability. semanticscholar.org Similar calculations for this compound would precisely define its geometry, which is crucial for understanding its interaction with biological targets or its role in crystal packing.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table shows typical parameters that would be calculated for this compound, with example values derived from related structures for illustrative purposes.

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. Key parameters would include C-C, C-N, C-H, C-Br, and N-H bond lengths. |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. This defines the molecule's shape, such as the angles within the pyridine (B92270) ring and the orientation of the amino group. |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the rotation around a bond. For this compound, this would describe the planarity of the pyridine ring and the orientation of the amino group's hydrogen atoms relative to the ring. |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small energy gap suggests that the molecule is more reactive and polarizable, as less energy is needed for electronic transitions. mdpi.comnih.gov

For example, a DFT study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) found a HOMO-LUMO gap of 4.343 eV. core.ac.uk For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing bromine atom.

Table 2: Frontier Molecular Orbital (FMO) Concepts

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The site of nucleophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The site of electrophilic attack. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. |

Understanding the distribution of electron charge on each atom is crucial for predicting electrostatic interactions, reactivity sites, and intermolecular bonding.

Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field. nih.govmdpi.com Molecules with high polarizability are typically large and have delocalized electrons. Calculations can determine the mean polarizability (α₀), providing insight into how the molecule will interact with other molecules and external fields. A study on the related 2-Acetylamino-5-bromopyridine, for instance, calculated both the dipole moment and polarizability to understand its electronic properties. researchgate.net

Mulliken Charges and Natural Bond Orbital (NBO) Analysis

Spectroscopic Property Predictions

Computational models provide valuable insights into the spectroscopic behavior of this compound, aiding in the interpretation of experimental data.

Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules. For pyridine derivatives, these calculations help in the assignment of fundamental vibrational modes observed in Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.govresearchgate.netcore.ac.uk The B3LYP functional combined with basis sets like 6-311G(2df,2p) or 6-311+G** is a common choice for these predictions. nih.govresearchgate.net Theoretical harmonic vibrational frequencies are often scaled using specific factors to achieve better agreement with experimental values, accounting for anharmonicity and other computational approximations. nih.govresearchgate.net

The vibrational spectrum of pyridine and its substituted forms includes characteristic modes such as N-H stretching, C-N stretching, and ring breathing modes. core.ac.ukresearchgate.net For instance, in primary aromatic amines, N-H stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk The ring breathing mode in pyridine and its derivatives is often found near 995 cm⁻¹. researchgate.net A complete analysis involves a potential energy distribution (PED) calculation, which correlates the calculated vibrational modes with specific molecular motions, such as stretching, bending, and wagging of different functional groups. nih.govnih.gov

Table 1: Predicted Vibrational Modes for Pyridine Derivatives This table is illustrative and based on typical values for substituted pyridines. Specific calculated values for this compound would require dedicated DFT calculations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3550 - 3500 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3455 - 3449 | Symmetric stretching of the N-H bonds. |

| -NH₂ Scissoring | ~1600 | Bending motion of the amino group. |

| C-N Stretch | 1412 - 1368 | Stretching of the carbon-nitrogen bond in the pyridine ring. |

| Ring Breathing | ~995 | Symmetric expansion and contraction of the pyridine ring. |

| -NH₂ Wagging | 424 - 407 | Out-of-plane wagging motion of the amino group. |

Quantum mechanical calculations, particularly DFT, are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for these calculations. researchgate.netnih.gov The accuracy of predicted chemical shifts can be sensitive to the chosen DFT functional and basis set. nih.gov For instance, studies have compared various functionals like B3LYP, M06-2X, and others, coupled with basis sets such as TZVP and 6-311+G(d,p), to find the best agreement with experimental data. nih.gov

The chemical environment of each atom, influenced by through-bond and through-space interactions, determines its chemical shift. rsc.org In substituted pyridines, the electron-withdrawing or donating nature of substituents significantly affects the chemical shifts of the ring protons and carbons. Computational models can capture these electronic effects. Including solvent effects in the calculations, often through models like the Integral Equation Formalism-Polarized Continuum Model (IEF-PCM), can improve the accuracy of the predictions. researchgate.netnih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridine This table provides a hypothetical example of predicted chemical shifts. Actual values for this compound will vary based on the computational method and solvent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.7 | - |

| H-5 | ~7.2 | - |

| H-6 | ~8.7 | - |

| -NH₂ | ~1.5 | - |

| C-2 | - | - |

| C-3 (with -NH₂) | - | - |

| C-4 (with -Br) | - | ~150.2 |

| C-5 | - | - |

| C-6 | - | - |

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting UV-Vis absorption spectra and understanding the underlying electronic transitions. arxiv.orgmdpi.comscm.com These calculations provide information on excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption peaks. scm.com Molecules with conjugated π systems, like pyridine derivatives, exhibit characteristic π-π* transitions. libretexts.org The presence of non-bonding electrons, for example on the nitrogen of the amino group, can lead to n-π* transitions. libretexts.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in these transitions. libretexts.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor determining the wavelength of the longest absorption band. researchgate.net TD-DFT calculations can elucidate the nature of the electronic transitions, for instance, by identifying them as HOMO→LUMO transitions or involving other molecular orbitals. mdpi.com The choice of functional, such as CAM-B3LYP or M06-2X, and the inclusion of a solvent model are important for obtaining accurate predictions of absorption maxima. researchgate.netmdpi.com

Table 3: Predicted Electronic Transitions for a Generic Pyridine Derivative This is a representative table. Specific values for this compound require dedicated TD-DFT calculations.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~314 | Low | n → π |

| S₀ → S₂ | ~236 | High | π → π (HOMO → LUMO) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics. arxiv.org The first hyperpolarizability (β) is a key parameter that indicates the second-order NLO response of a molecule. researchgate.net DFT calculations using functionals like B3LYP, CAM-B3LYP, and B3PW91 can be used to compute the dipole moment (μ) and the first hyperpolarizability. researchgate.net Molecules with significant charge transfer characteristics often exhibit larger β values, making them potential candidates for NLO materials. researchgate.net For pyridine derivatives, the interplay of electron-donating (like an amino group) and electron-withdrawing substituents can enhance these properties.

Solvation Effects in Theoretical Modeling

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical models can account for these solvation effects in two primary ways: explicit and implicit solvation. tudelft.nl

In explicit solvation models, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. tudelft.nl This approach is computationally intensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. tudelft.nlresearchgate.net This method is less computationally demanding and is widely used to study the effect of different solvents on properties like electronic transitions and NMR chemical shifts. researchgate.netmdpi.com For example, the IEF-PCM model has been used to examine the influence of solvents on the NMR spectra and UV-Vis absorption of pyridine derivatives. researchgate.net Comparing gas-phase calculations with those including a solvent model allows for the dissection of direct and indirect solvent effects on molecular properties. mdpi.com

Applications of 3 Amino 4 Bromopyridine in Advanced Research

Building Block in Complex Molecule Synthesis

The strategic placement of the amino and bromo substituents on the pyridine (B92270) core of 3-Amino-4-bromopyridine makes it a highly valuable building block in organic synthesis. chemimpex.comchemimpex.com These functional groups offer multiple reaction sites, allowing for diverse chemical transformations. The bromine atom can be readily displaced or participate in various cross-coupling reactions, while the amino group can undergo a range of modifications. This dual reactivity enables chemists to construct intricate molecular architectures with high precision and efficiency. chemimpex.com

One of the key reactions involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many organic compounds. By coupling this compound with various boronic acids or esters, researchers can introduce a wide array of substituents at the 4-position of the pyridine ring. guidechem.com Similarly, other transition metal-catalyzed reactions, such as the Heck and Buchwald-Hartwig couplings, can be employed to further functionalize the molecule. smolecule.com

A notable example of its application is in the synthesis of canthin-4-ones. In a multi-step synthesis, this compound serves as the starting material, which is first converted to 8-bromo-1,5-naphthyridin-4(1H)-one. researchgate.net Subsequent reactions, including O-methylation, palladium-catalyzed C-C coupling, and demethylation, lead to a key intermediate that undergoes intramolecular C-N coupling to form the final canthin-4-one skeleton. researchgate.net This synthesis highlights the utility of this compound in constructing complex heterocyclic systems.

Precursor for Bioactive Molecules

The versatility of this compound as a synthetic intermediate extends to its crucial role as a precursor for a diverse range of bioactive molecules. chemimpex.comsmolecule.com Its derivatives have shown promise in various therapeutic areas and in the development of new agrochemicals. chemimpex.com

Development of Targeted Therapies

In the realm of medicinal chemistry, this compound is instrumental in the development of targeted therapies. chemimpex.comchemimpex.com Its structure serves as a scaffold for designing molecules that can selectively interact with specific biological targets, such as enzymes and receptors. smolecule.com This targeted approach is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects.

Research has shown that derivatives of this compound can exhibit significant biological activities, including potential antitumor and antiviral effects. For instance, certain derivatives have demonstrated cytotoxicity against human breast cancer cells (MCF-7), inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead structure for the development of novel anticancer agents. Furthermore, it has been used as a precursor in the synthesis of antiviral agents that target viral replication pathways.

Synthesis of Pharmaceutical Agents

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com It is particularly significant in the development of drugs targeting neurological disorders, where it contributes to the formation of compounds that modulate neurotransmitter systems. The ability to modify its structure allows for the fine-tuning of the pharmacological properties of the resulting drug candidates.

The compound is also used in the synthesis of neuraminidase inhibitors and kinase-targeting agents. smolecule.com For example, it is a component in the synthesis of certain Pim kinase inhibitors, which are being investigated for their therapeutic potential. google.com

Role in Agrochemical Development

Beyond pharmaceuticals, this compound plays a significant role in the agrochemical industry. chemimpex.comsmolecule.com It is utilized in the development of new herbicides and pesticides designed to be more effective and environmentally benign. chemimpex.com Research has led to the creation of novel herbicides based on this compound that effectively control weed growth while exhibiting reduced chemical runoff compared to traditional herbicides. The development of such agrochemicals aims to enhance crop protection and improve agricultural yields. smolecule.com

Inhibitors for Specific Kinases

The development of kinase inhibitors is a major focus in drug discovery, particularly for cancer therapy. This compound and its isomers serve as valuable fragments in the design of these inhibitors. smolecule.com For example, the related compound 4-Amino-3-bromopyridine has been identified as a fragment-based inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. Crystallographic studies have revealed that the bromine atom forms a halogen bond with the enzyme's active site, a key interaction for its inhibitory activity. This highlights the potential of brominated pyridines in the rational design of selective kinase inhibitors.

Materials Science Applications

The applications of this compound are not limited to the life sciences. In the field of materials science, its derivatives are being explored for their potential in creating advanced materials with novel properties. chemimpex.com These materials include conductive polymers and specialty polymers and resins. chemimpex.comsmolecule.com

Conductive Polymers and Electronic Devices

This compound serves as a key intermediate in the field of materials science, particularly in the development of conductive polymers for organic electronics. smolecule.comchemimpex.com Its derivatives are explored for their potential in creating advanced materials, such as polymers and coatings, that can be utilized in electronic devices. smolecule.comchemimpex.com The structure of this compound allows it to be a component in the synthesis of larger conjugated systems, which are the fundamental basis for organic conductive materials. The amino group can be used to polymerize the molecule, while the bromo group offers a reactive site for cross-coupling reactions to extend the polymer backbone or attach functional side chains. This versatility makes it a target for researchers aiming to synthesize novel polymers with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), flexible electronic displays, and sensors. chemimpex.com

Novel Materials with Specific Electronic or Optical Properties

The distinct substitution pattern of this compound, with its amino group at position 3 and bromine at position 4, confers unique electronic characteristics that are leveraged in the creation of novel materials. smolecule.com The bromine atom acts as an electron-withdrawing group through inductive effects, while the amino group can donate electron density, creating a "push-pull" dynamic within the molecule. This electronic arrangement is a cornerstone for designing molecules with significant nonlinear optical (NLO) properties. smolecule.comresearchgate.net

Derivatives of bromopyridines are actively researched for their potential in creating materials with unique electronic or optical capabilities. smolecule.com By participating in various chemical reactions like Suzuki-Miyaura coupling, the bromine atom can be replaced to construct larger, highly conjugated molecules. This strategy allows for the fine-tuning of the material's electronic band gap, fluorescence, and mesogenic (liquid crystal) behavior. researchgate.net Research on related bipyridine molecules has shown that such structural modifications can lead to materials that are strongly fluorescent and possess high electron affinity, making them suitable for applications in light-emitting diodes (LEDs). researchgate.net

Table 1: Properties of Materials Derived from Substituted Pyridines

| Property | Description | Potential Application |

| Photoresponsiveness | Materials exhibit changes in their optical properties, such as color or fluorescence, upon exposure to light. | High-density data storage, fluorescent switches, bioimaging. researchgate.net |

| Nonlinear Optics (NLO) | The material's optical properties change with the intensity of incident light, useful for frequency conversion. | Optical communications, data processing. researchgate.net |

| High Electron Affinity | The ability of the material to accept electrons, which is crucial for electron transport layers in devices. | Organic Light-Emitting Diodes (OLEDs). researchgate.net |

| Liquid Crystallinity | The material exhibits phases that are intermediate between a conventional liquid and a solid crystal (mesogenic behavior). | Displays, optical sensors. researchgate.net |

Catalysis Research

In catalysis research, this compound and its isomers are valuable substrates and precursors. The presence of the bromine atom makes the molecule an excellent candidate for transition metal-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis. chemimpex.comchemimpex.com For instance, research on the closely related 2-amino-3-bromopyridines has demonstrated their successful use in palladium-catalyzed Sonogashira coupling reactions to form carbon-carbon bonds with high efficiency. scirp.org Such reactions are pivotal for building complex molecular scaffolds from simpler precursors.

Furthermore, aminopyridine derivatives can act as ligands, coordinating with metal ions to form catalytic complexes. researchgate.net The nitrogen atom of the pyridine ring and the one in the amino group can both bind to a metal center, influencing its catalytic activity and selectivity. researchgate.net

The reactivity of the bromopyridine core itself is also a subject of catalytic research. Studies have shown that 3-bromopyridines can undergo base-catalyzed isomerization to form 4-bromopyridines via a pyridyne intermediate. rsc.org This type of transformation, which rearranges the molecule's structure, highlights the utility of catalysis to access less stable or less commercially available isomers from readily available starting materials like 3-bromopyridines. rsc.org

Table 2: Examples of Catalysis Research Involving Bromopyridines

| Research Area | Description | Catalyst/Reagent | Compound Type |

| Cross-Coupling Reactions | Formation of C-C bonds to build complex molecules. | Palladium complexes, CuI | 2-Amino-3-bromopyridines scirp.org |

| Ligand Synthesis | Aminopyridines used to create metal complexes for catalysis. | Various transition metals (e.g., Ni(II), Fe(II)) | 3-Aminopyridine (B143674), 4-Aminopyridine (B3432731) researchgate.netrsc.org |

| Isomerization Reactions | Base-catalyzed rearrangement of the bromine atom's position on the pyridine ring. | Strong, non-nucleophilic bases (e.g., P4-t-Bu) | 3-Bromopyridine (B30812) rsc.org |

Probes in Biochemical Assays

This compound is utilized in the development of chemical probes for studying biological systems. nih.gov Specifically, 4-halopyridines have been developed as a class of "switchable" covalent modifiers for proteins. nih.gov These molecules are designed to react with specific amino acid residues, most notably cysteine, allowing researchers to label and study protein function. nih.gov

The unique feature of these probes is that their reactivity is dependent on the local chemical environment. In their neutral state, 4-halopyridines are only weakly reactive. However, their reactivity can be dramatically increased—by a factor of approximately 4500-fold in the case of 4-chloropyridine—upon protonation of the pyridine nitrogen. nih.gov This "switching" mechanism can be catalyzed by an adjacent acidic residue (like aspartic or glutamic acid) on the protein surface, which stabilizes the protonated, highly reactive pyridinium (B92312) form. nih.gov This leads to a highly selective covalent bond formation at the target site.

Because of this tunable and selective reactivity, this compound and related compounds represent a promising strategy for developing specific biochemical probes and therapeutic agents that can target particular proteins with high precision. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 3-Amino-4-bromopyridine, with various methods providing complementary information.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a principal technique for identifying the functional groups present in this compound. The analysis of its derivatives and related isomers allows for a detailed assignment of its expected vibrational modes. researchgate.netresearchgate.net The primary amino (-NH₂) group, the carbon-bromine (C-Br) bond, and the pyridine (B92270) ring vibrations are the most significant features in the IR spectrum.

Key functional group vibrations for aminopyridines are well-documented. For aromatic amines, the N-H stretching vibrations are typically observed in the region of 3300–3500 cm⁻¹. researchgate.net The C-N stretching of aromatic amines is expected in the 1266-1382 cm⁻¹ range. acs.org Furthermore, the C-Br stretching frequency is anticipated to appear at lower wavenumbers, generally between 600 and 800 cm⁻¹. researchgate.net Studies on canthin-4-ones, which are synthesized from this compound, routinely use IR spectroscopy for characterization, confirming its importance in this field of research. acs.org

Table 1: Expected FT-IR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | Amino (N-H) |

| 3100 - 3000 | Stretch | Aromatic C-H |

| ~1600 | Scissoring | Amino (N-H) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1382 - 1266 | Stretch | Aromatic C-N |

| 800 - 600 | Stretch | C-Br |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing information about the hydrogen and carbon environments. While specific spectral data for the parent compound is not always detailed in publications, the characterization of its derivatives and reaction products consistently relies on both ¹H and ¹³C NMR analysis. researchgate.netresearchgate.netntnu.no

In the ¹H NMR spectrum of this compound, three distinct signals are expected for the protons on the pyridine ring, in addition to a signal for the amino group protons. The proton at the C-2 position is anticipated to appear as a singlet, while the protons at C-5 and C-6 would likely present as doublets due to coupling with each other.

The ¹³C NMR spectrum is predicted to show five signals, one for each of the unique carbon atoms in the pyridine ring. The chemical shifts are influenced by the substituents; the carbon atom bonded to the bromine (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be significantly affected. nih.govamazonaws.com In pyridine itself, the C2 carbon is the most downfield, followed by C4 and then C3. nih.gov The presence of the amino and bromo groups would further modify these shifts.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | Varies | Broad Singlet | -NH₂ protons, exchangeable with D₂O |

| ¹H | Varies | Singlet | H-2 |

| ¹H | Varies | Doublet | H-5 |

| ¹H | Varies | Doublet | H-6 |

| ¹³C | 5 signals | - | C2, C3, C4, C5, C6 |

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is the primary chromophore in this compound. Research on compounds derived from this compound, such as fluorescent diazacarbazoles and canthin-4-ones, frequently involves characterization by UV-Vis spectroscopy. acs.orgnih.gov For instance, a fluorescent derivative, 1-guanidino-8-amino-2,7-diazacarbazole, which is synthesized via a multi-step process starting from a protected form of this compound, exhibits an absorption maximum (λmax) at 356 nm. nih.gov The absorption maximum of the parent compound itself is expected in the ultraviolet region, characteristic of substituted pyridine systems. acs.org

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary vibrational data to FT-IR. Studies on isomers such as 3-amino-2-bromopyridine (B189615) and 4-amino-2-bromopyridine (B189405) have utilized FT-Raman alongside FT-IR to achieve a complete vibrational assignment. For this compound, the FT-Raman spectrum would be particularly useful for observing vibrations of the pyridine ring and the C-Br bond, which can sometimes give weak signals in FT-IR.

X-ray Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, including precise bond lengths and angles. While a crystal structure for this compound itself is not prominently reported, the technique is extensively used for its derivatives and related compounds. For example, a cocrystal of the isomer 2-amino-3-bromopyridine (B76627) was analyzed and found to crystallize in the monoclinic P21/c space group. Furthermore, recent research on the synthesis of canthin-4-ones from this compound makes use of X-ray crystallography for structural elucidation of key products, with crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC). acs.orgacs.org

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the elemental composition and purity of a synthesized compound. It provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated values based on the molecular formula. For this compound (C₅H₅BrN₂), the theoretical composition is C: 34.70%, H: 2.91%, and N: 16.19%. Research involving the synthesis of complex molecules from this compound consistently reports the use of elemental analysis to validate the composition of the final products, demonstrating its routine application in this area of chemistry. For example, in the synthesis of a canthin-4-one precursor, the calculated elemental composition for the product (C₁₂H₁₁BrN₂O₄) was C, 44.06%; H, 3.39%; N, 8.56%, which closely matched the experimentally found values of C, 44.01%; H, 3.47%; N, 8.43%.

Chromatography Techniques (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable tools in the synthesis and purification of this compound and its derivatives. These techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are crucial for monitoring reaction progress, assessing purity, and isolating final products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. Purity levels exceeding 99% are often verified using this technique. In synthetic processes, preparative reverse-phase HPLC (RP-HPLC) is employed for the purification of reaction products, using gradients such as 10% to 80% acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). google.com For analytical purposes, a common setup involves a C18 column with an acetonitrile/water gradient and UV detection at a wavelength of 254 nm.